H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh
Brand Name: Vulcanchem
CAS No.: 149299-77-4
VCID: VC21145129
InChI: InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Molecular Formula: C62H95N16O28P
Molecular Weight: 1543.5 g/mol

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh

CAS No.: 149299-77-4

Cat. No.: VC21145129

Molecular Formula: C62H95N16O28P

Molecular Weight: 1543.5 g/mol

* For research use only. Not for human or veterinary use.

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh - 149299-77-4

Specification

CAS No. 149299-77-4
Molecular Formula C62H95N16O28P
Molecular Weight 1543.5 g/mol
IUPAC Name (2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1
Standard InChI Key QTTDEIYNMOIHBO-VVTMTNTLSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O
SMILES CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Introduction

Chemical Identity and Structural Properties

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is a phosphorylated peptide with precisely defined structural characteristics. The compound's name reflects its amino acid sequence, with "H" indicating a free amino terminus and "oh" denoting a free carboxyl terminus. The designation "po3h2" specifically identifies the phosphorylation of the tyrosine residue, which represents a critical functional modification influencing the peptide's biological activity.

The peptide consists of 13 amino acid residues in sequence: threonine, serine, threonine, glutamic acid, proline, glutamine, phosphorylated tyrosine, glutamine, proline, glycine, glutamic acid, asparagine, and leucine. This specific arrangement confers unique structural and functional properties to the molecule.

Table 1: Chemical Properties of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh

PropertyValue
CAS Number149299-77-4
Molecular FormulaC62H95N16O28P
Molecular Weight1543.5 g/mol
IUPAC NameL-threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O4-phosphono-L-tyrosyl-L-glutaminyl-L-prolyl-glycyl-L-alpha-glutamyl-L-asparagyl-L-leucine
PubChem CID16137939

The compound's complex structure presents challenges for conformational analysis, as noted in structural databases where "conformer generation is disallowed since too many atoms, too flexible" . This inherent flexibility is characteristic of many peptides and likely plays a role in its biological function, allowing it to adopt different conformations when interacting with cellular targets.

Structural Features and Representation

The peptide contains multiple functional groups that contribute to its biochemical properties. Most notably, the phosphorylated tyrosine residue creates a negatively charged center that can participate in specific molecular interactions. The presence of both hydrophobic (leucine) and hydrophilic (serine, threonine) amino acids contributes to its amphipathic character, potentially enabling interactions with diverse molecular partners.

Two-dimensional structural representations provide insight into the peptide's primary structure, while full three-dimensional analysis remains challenging due to the molecule's flexibility . The phosphotyrosine modification represents a post-translational modification that often serves as a recognition site for protein-protein interactions in signaling cascades.

Biological Significance and Function

Role in Signal Transduction

The peptide H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh demonstrates significant relevance in cellular signaling pathways, particularly in contexts involving tyrosine kinase activity. The phosphorylated tyrosine residue serves as a critical functional component, potentially mediating interactions with proteins containing SH2 (Src homology 2) domains . These domains specifically recognize phosphotyrosine motifs and constitute essential components of signal transduction mechanisms.

Research in cellular signaling has established that phosphotyrosine-containing peptides often function as modulators of kinase activity or as binding partners for downstream signaling effectors. Given the specific sequence of this peptide, it may participate in highly specific protein-protein interactions that regulate particular cellular processes.

Cancer Biology Implications

Recent studies have highlighted the importance of this peptide in cancer biology and cellular communication mechanisms. The involvement of phosphotyrosine signaling in oncogenic pathways is well-documented, particularly in the context of receptor tyrosine kinases and their downstream effectors. Abnormal tyrosine kinase signaling has been implicated in various cancers and other proliferative conditions, positioning phosphotyrosine-containing peptides as valuable research tools and potential therapeutic targets .

While the specific oncogenic pathways influenced by this particular peptide require further elucidation, its structural features suggest possible interactions with known cancer-associated signaling proteins. The peptide may function as an inhibitor, substrate, or binding partner for kinases implicated in malignant transformation.

Research Applications and Findings

Applications in Kinase Research

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh has demonstrated utility in research focused on kinase inhibition. Protein kinases represent important targets for therapeutic intervention, particularly in cancer treatment, due to their central role in regulating cellular proliferation and survival. This phosphopeptide may serve as a valuable tool for investigating kinase function, potentially providing insights into inhibition mechanisms that could inform drug development.

The peptide's specific sequence may confer selectivity for particular kinases or kinase families, making it useful for targeted studies of signaling pathways. Researchers can employ such phosphopeptides to probe kinase-substrate interactions, evaluate inhibition mechanisms, and assess downstream signaling effects.

Cellular Communication Investigations

Beyond kinase inhibition, this peptide has applications in studying cellular communication processes. Intercellular and intracellular signaling mechanisms rely heavily on phosphorylation events, with phosphotyrosine signaling representing a particularly important modality. By utilizing defined phosphopeptides like H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh, researchers can investigate specific aspects of these communication pathways.

The peptide might be employed to:

  • Identify binding partners that recognize its specific phosphotyrosine-containing sequence

  • Map signal transduction pathways dependent on such interactions

  • Explore how cellular communication networks respond to perturbations in phosphotyrosine signaling

Synthesis and Analytical Characterization

Analytical Characterization Methods

Comprehensive characterization of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh involves multiple analytical techniques to confirm its identity, purity, and structural features. These typically include:

  • Mass spectrometry for molecular weight confirmation and sequence verification

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Nuclear magnetic resonance (NMR) spectroscopy for structural characterization

  • Elemental analysis for composition verification

The peptide's conformational flexibility presents challenges for structural analysis, particularly for techniques requiring stable three-dimensional structures . Nevertheless, modern analytical methods can provide comprehensive characterization of such complex molecules.

Comparative Context in Phosphopeptide Research

Relationship to Known Signaling Motifs

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh shares characteristics with other phosphotyrosine-containing peptides involved in cellular signaling. Phosphotyrosine motifs form a critical component of signaling networks, serving as recognition sites for proteins containing SH2 domains . These interactions initiate downstream signaling cascades that regulate diverse cellular processes.

While the specific signaling context of this peptide requires further investigation, its structure suggests potential involvement in pathways similar to those regulated by the tyrosine kinase c-Src and related signaling proteins . The c-Src kinase plays important roles in various cellular functions, and peptides that interact with its domains can significantly influence its activity and downstream effects.

Comparison with Therapeutic Kinase Inhibitors

In the broader context of kinase inhibitor research, phosphopeptides represent one approach among several strategies for modulating kinase activity. Small molecule inhibitors, such as quinazoline compounds like PD 168393 and PD156273, have demonstrated efficacy as selective inhibitors of EGF receptor tyrosine kinase activity, blocking tumor cell growth both in vitro and in vivo .

The phosphopeptide H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh may offer complementary research avenues, potentially providing insights into structure-activity relationships and binding mechanisms that could inform the development of more effective therapeutic agents. While small molecules often demonstrate superior pharmacokinetic properties, peptide-based approaches can offer highly specific interactions with target proteins.

Future Research Directions

Emerging Research Questions

Several important questions remain regarding this phosphopeptide's biological functions and applications:

  • What specific kinases or signaling proteins interact with this peptide sequence?

  • How does the phosphotyrosine modification influence binding affinity and selectivity?

  • What downstream cellular effects result from these interactions?

  • Can the peptide's structure be optimized for specific research or therapeutic applications?

Addressing these questions will require integrated approaches combining biochemical, structural, and cellular techniques. Advanced methods in proteomics, structural biology, and systems biology will be particularly valuable for elucidating the peptide's role in complex signaling networks.

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